Diethyl sulfate

Description

This compound appears as a clear colorless liquid with a peppermint odor. Burns, though may be difficult to ignite. Corrosive to metals and tissue. It is a potent alkylating agent. Flash point is 104° C (219° F) [Aldrich MSDS].

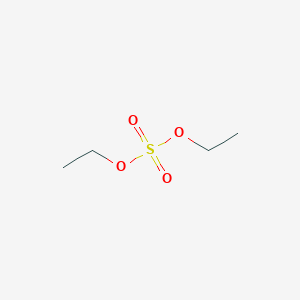

This compound is an alkyl sulfate.

Structure

3D Structure

Properties

IUPAC Name |

diethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENRZWYUOJLTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S, Array | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024045 | |

| Record name | Ethyl sulfate (Et2SO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl sulfate appears as a clear colorless liquid with a peppermint odor. Burns, though may be difficult to ignite. Corrosive to metals and tissue. It is a potent alkylating agent. Flash point is 104 °C (219 °F) [Aldrich MSDS]., Liquid, Colorless liquid with an odor of peppermint; darkens with age; [Merck Index] Colorless oily liquid; [MSDSonline], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR. | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

409 °F at 760 mmHg (USCG, 1999), 209.5 °C with decomposition | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °F (USCG, 1999), 104 °C, 220 °F (CLOSED CUP), 104 °C c.c. | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in alcohol and ether., In water, 7,000 mg/l @ 20 °C, Solubility in water: reaction | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1803 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.172 g/cu cm @ 25 °C, Relative density (water = 1): 1.2 | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.31 (Air= 1), Relative vapor density (air = 1): 5.3 | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.21 [mmHg], Vapor pressure: 1 mm Hg @ 47 °C, 0.212 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20 | |

| Record name | Diethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, oily liquid ... darkens with age | |

CAS No. |

64-67-5 | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl sulfate (Et2SO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0FO4VFA7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-12 °F (USCG, 1999), -25 °C | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Sulfate from Ethylene and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl sulfate from the reaction of ethylene and sulfuric acid, a cornerstone of industrial organic synthesis. This compound is a potent and versatile ethylating agent utilized in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. This document elucidates the core chemical principles, detailed experimental protocols, and critical process parameters associated with this synthesis. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using diagrammatic representations to facilitate a deeper understanding of the process.

Introduction

The synthesis of this compound via the reaction of ethylene with sulfuric acid is a well-established industrial process. The reaction proceeds through the formation of an intermediate, ethyl hydrogen sulfate, which subsequently reacts to form the final product. This process is favored for its use of readily available and cost-effective raw materials. However, the reaction is complex and requires careful control of process parameters to maximize yield and purity while minimizing the formation of byproducts such as ethanol and diethyl ether. This guide will delve into the intricacies of this synthesis, providing the detailed technical information required for research, development, and scale-up activities.

Reaction Mechanism and Signaling Pathways

The formation of this compound from ethylene and sulfuric acid is a two-step process. The initial reaction is an electrophilic addition of sulfuric acid to the ethylene double bond to form ethyl hydrogen sulfate. In the second step, ethyl hydrogen sulfate can react further to produce this compound.

Step 1: Formation of Ethyl Hydrogen Sulfate

The reaction is initiated by the electrophilic attack of a proton from sulfuric acid on the ethylene molecule, forming a carbocation intermediate. This is followed by the nucleophilic attack of the hydrogen sulfate ion on the carbocation to yield ethyl hydrogen sulfate.[1][2][3]

Step 2: Formation of this compound

The subsequent formation of this compound is understood to occur through the reaction of ethyl hydrogen sulfate. The precise mechanism in the industrial setting is complex and can involve the reaction of ethyl hydrogen sulfate with another molecule of ethylene or the disproportionation of ethyl hydrogen sulfate.

Quantitative Data

The yield and composition of the product mixture are highly dependent on the reaction conditions. The following tables summarize the key quantitative data reported in the literature for the synthesis of this compound from ethylene and sulfuric acid.

Table 1: Industrial Process Parameters and Product Composition

| Parameter | Value | Reference |

| Reactants | Ethylene, 96 wt% Sulfuric Acid | [4] |

| Temperature | 60 - 75 °C | [4][5] |

| Pressure | 15 atmospheres | [5] |

| Intermediate Mixture Composition | ||

| This compound | 43 wt% | [4][6] |

| Ethyl Hydrogen Sulfate | 45 wt% | [4][6] |

| Sulfuric Acid | 12 wt% | [4][6] |

| Final Yield (after purification) | 86% | [4][6] |

| Purity of Commercial Product | > 99% | [4] |

Table 2: Alternative Synthesis and Reported Yields

| Synthesis Method | Reactants | Conditions | Yield | Reference |

| Laboratory Scale | Ethanol, Sulfuric Acid | 155-165°C, ≤ 45 mmHg vacuum | 41.1% | [7] |

| Dilution and Extraction | Ethylene-Sulfuric Acid Concentrate, Water | - | 35% | [4] |

| Distillation of Sodium Ethyl Sulfate | Sodium Ethyl Sulfate | Vacuum distillation | 83-90% |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. The first protocol is based on the commercial process using ethylene and sulfuric acid, while the second is a detailed laboratory-scale procedure using ethanol, which can be adapted for research purposes.

Protocol 1: Industrial Synthesis from Ethylene and Sulfuric Acid

This protocol describes the general commercial manufacturing process.

Materials:

-

Ethylene gas

-

Concentrated sulfuric acid (96 wt%)

-

Anhydrous sodium sulfate

-

Ice

-

Water

Equipment:

-

High-pressure reactor

-

Gas inlet and bubbling system

-

Heating and cooling system

-

Vacuum distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction: Charge the high-pressure reactor with 96 wt% sulfuric acid. Heat the acid to 60-75°C.[4][5] Bubble ethylene gas through the hot sulfuric acid at a pressure of 15 atmospheres.[5] Continue the ethylene feed until the desired degree of absorption is achieved, resulting in a mixture of this compound, ethyl hydrogen sulfate, and unreacted sulfuric acid.

-

Purification:

-

Method A (High Yield): Heat the resulting mixture with anhydrous sodium sulfate under vacuum.[4] The this compound is distilled off and collected. This method can achieve a yield of 86% with a purity of over 99%.[4]

-

Method B (Lower Yield): Pour the reaction product onto ice.[5] The mixture will separate into two layers. The lower layer, comprising this compound, is collected. The upper layer contains ethyl hydrogen sulfate.[5] The collected this compound is then dried and distilled under reduced pressure.[5] A variation involving dilution with water followed by extraction can result in a 35% yield.[4]

-

Protocol 2: Laboratory-Scale Synthesis (Adapted from Ethanol-based Synthesis)

This protocol provides a detailed step-by-step procedure that can be adapted for laboratory-scale synthesis. While the original method uses ethanol, the principles of reaction control and purification are relevant.

Materials:

-

Ethylene gas

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Dilute sodium carbonate solution

-

Water

Equipment:

-

High-pressure reaction vessel (e.g., Parr reactor) with gas inlet, stirrer, and thermocouple

-

Heating mantle or oil bath

-

Vacuum pump

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble the high-pressure reactor and ensure all connections are secure. Charge the reactor with a pre-determined amount of concentrated sulfuric acid.

-

Reaction: Begin stirring and heat the sulfuric acid to the desired temperature (e.g., 60-75°C). Introduce ethylene gas into the reactor, maintaining a constant pressure (e.g., 15 atm). Monitor the reaction temperature and pressure closely.

-

Work-up and Separation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a dilute sodium carbonate solution to neutralize any remaining acid, followed by two washes with water.[7] The this compound will be the denser, lower layer.[7]

-

Drying and Isolation: Separate the this compound layer and dry it over anhydrous sodium sulfate.[7] Filter to remove the drying agent. The final product can be further purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solved The following reaction between sulfuric acid (A) and | Chegg.com [chegg.com]

- 3. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GB215000A - Process for the preparation of diethyl-sulphate from ethylene - Google Patents [patents.google.com]

- 5. SULFURIC ACID DIETHYL ESTER - Ataman Kimya [atamanchemicals.com]

- 6. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US1074633A - Process for the manufacture of this compound. - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Diethyl Sulfate for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfate ((C₂H₅)₂SO₄), a diester of sulfuric acid, is a potent and versatile ethylating agent extensively utilized in organic synthesis.[1][2] Its utility is prominent in the pharmaceutical, dye, and fragrance industries for the introduction of ethyl groups into a variety of organic molecules.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and essential safety and handling information.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a faint peppermint-like odor.[1] It is characterized by its high reactivity as a strong alkylating agent.[1] The quantitative physical and chemical properties of this compound are summarized in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₄S | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Faint peppermint-like | [1] |

| Density | 1.177 g/mL at 25 °C | |

| Melting Point | -24 °C to -25 °C | [1] |

| Boiling Point | 208 °C to 209 °C (decomposes) | [1] |

| Flash Point | 104 °C (closed cup) | [3] |

| Autoignition Temperature | 436 °C | [3] |

| Vapor Pressure | 0.1 hPa at 20 °C | [3] |

| Vapor Density | 5.32 (Air = 1.0) | [3] |

| Solubility in Water | Decomposes | [1] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | |

| log P (octanol/water) | 1.14 |

Reactivity and Reaction Mechanisms

The primary utility of this compound in organic synthesis stems from its powerful ethylating capability. It readily reacts with a wide range of nucleophiles, transferring an ethyl group to the substrate. The general mechanism for this Sₙ2 reaction is depicted below.

Caption: General Sₙ2 mechanism of ethylation using this compound.

This compound can ethylate a variety of functional groups, including phenols, amines, and thiols, to form the corresponding ethyl ethers, ethyl amines, and ethyl thioethers.[1]

Experimental Protocols

Laboratory Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of ethanol with concentrated sulfuric acid, followed by vacuum distillation.[4]

Materials and Equipment:

-

95% Ethanol

-

Concentrated Sulfuric Acid (98%)

-

Anhydrous Sodium Sulfate

-

Sodium Carbonate (for washing)

-

2-neck round-bottom flask (1-L)

-

Distillation apparatus with vacuum adapter

-

Separatory funnel

-

Heating mantle or oil bath

-

Ice bath

-

Vacuum source

Procedure:

-

Preparation of the Reagent Mixture: In a beaker, cool 50 g of 95% ethanol in an ice bath. Slowly and with constant stirring, add 104.5 g of concentrated sulfuric acid to the cooled ethanol.[4]

-

Reaction Setup: Assemble the distillation apparatus using the 1-L round-bottom flask as the reaction vessel. Add 90 g of anhydrous sodium sulfate to the flask.[4]

-

Reaction and Distillation:

-

Heat the reaction flask in a heating mantle or oil bath to a temperature of 155-165 °C.[4]

-

Apply a vacuum to the system (≤ 45 mmHg).[4]

-

Slowly add the ethanol/sulfuric acid mixture to the hot sodium sulfate at a rate of 120-150 drops per minute.[4]

-

Collect the distillate, which will consist of a mixture of this compound and ethanol.[4]

-

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel. The denser this compound will form the bottom layer.[4]

-

Separate the layers and wash the this compound layer with a dilute aqueous solution of sodium carbonate, followed by two washes with water.[4]

-

Dry the this compound over anhydrous sodium sulfate.

-

Filter to obtain the purified product.

-

Caption: Experimental workflow for the synthesis of this compound.

Ethylation of Phenol (Synthesis of Phenetole)

This compound is an effective reagent for the ethylation of phenols to produce aryl ethyl ethers. A representative example is the synthesis of phenetole from phenol.[2]

Materials and Equipment:

-

Phenol

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl ether (for extraction)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Ethylation Reaction: To the stirred solution of sodium phenoxide, add this compound dropwise at room temperature.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a dilute NaOH solution, followed by water.

-

Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by rotary evaporation, and purify the resulting phenetole by distillation.

-

References

Diethyl Sulfate as an Ethylating Agent: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl sulfate (DES) is a potent and versatile ethylating agent widely employed in organic synthesis and various industrial processes. Its high reactivity and efficiency make it a valuable tool for introducing ethyl groups into a diverse range of nucleophilic substrates, including phenols, amines, and thiols. This technical guide provides an in-depth exploration of the ethylation mechanism of this compound, focusing on the underlying principles of its reactivity. The document further details experimental protocols for the ethylation of common nucleophiles, presents quantitative data on reaction yields, and explores the broader implications of this compound's alkylating activity, including its impact on cellular signaling pathways. Visual diagrams are provided to illustrate reaction mechanisms, experimental workflows, and signaling cascades, offering a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound ((C₂H₅)₂SO₄) is a dialkyl sulfate that serves as a powerful ethylating agent in organic synthesis.[1][2][3][4] It is a colorless, oily liquid with a faint peppermint odor.[4] The primary utility of this compound lies in its ability to transfer an ethyl group to a variety of nucleophiles, a process central to the synthesis of numerous pharmaceuticals, dyes, and other specialty chemicals.[1][2][3][5][6][7] Understanding the mechanism of ethylation by this compound is crucial for optimizing reaction conditions, predicting product outcomes, and ensuring safe handling of this reactive compound.

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₄S | [4] |

| Molecular Weight | 154.18 g/mol | [4] |

| Appearance | Colorless, oily liquid | [4] |

| Boiling Point | 208 °C (decomposes) | [4] |

| Melting Point | -25 °C | [4] |

| Density | 1.178 - 1.182 g/mL at 20°C | [4] |

| Solubility in Water | Slightly soluble, hydrolyzes | [4] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [8] |

The Mechanism of Ethylation

The ethylation reaction with this compound predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism .[9] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon of one of the ethyl groups of this compound, while simultaneously, the ethyl sulfate anion acts as a leaving group.

The key features of the Sₙ2 reaction with this compound are:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.

-

Inversion of Stereochemistry: If the carbon atom being attacked is a stereocenter, the reaction proceeds with an inversion of its configuration.

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The general mechanism can be visualized as follows:

Ethylation of Phenols

Phenols are readily ethylated by this compound in the presence of a base, such as sodium hydroxide or potassium carbonate. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the this compound.

Ethylation of Amines

Both primary and secondary amines can be ethylated by this compound. The reaction can proceed to give mono- and di-ethylated products, and in the case of primary amines, can even lead to the formation of quaternary ammonium salts. The product distribution can be controlled by adjusting the stoichiometry of the reactants.

Ethylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). Similar to phenols, the reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Quantitative Data on Ethylation Reactions

The yield of ethylation reactions with this compound is generally high, although it can be influenced by factors such as the nucleophilicity of the substrate, reaction temperature, and the presence of steric hindrance.

| Substrate | Product | Yield (%) | Reference(s) |

| Phenol | Phenetole | High (not specified) | [10] |

| 4-(β-hydroxyethyl-sulfonyl)-N-ethyl-aniline | 4-(β-sulfatoethylsulfone)-N-ethyl-aniline | 85-90% | [10] |

| Aniline (with ethanol) | N-Ethylaniline | 65-70% | [11] |

| This compound intermediate | This compound | 43-67.6% | [6][12] |

| Ethylene and Sulfuric Acid | This compound | 35-86% | [6][13] |

Experimental Protocols

Safety Precaution: this compound is a suspected carcinogen and a corrosive substance.[14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

General Procedure for Ethylation of Phenols

-

Dissolution of Phenol: Dissolve the phenol (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or water).

-

Addition of Base: Add a base (1.1 equivalents), such as sodium hydroxide or potassium carbonate, to the solution and stir until the phenol is fully deprotonated.

-

Addition of this compound: Slowly add this compound (1.1 equivalents) to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

General Procedure for Ethylation of Amines

-

Dissolution of Amine: Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a polar aprotic solvent).

-

Addition of Base (Optional): For less nucleophilic amines or to prevent the formation of ammonium salts, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be added.

-

Addition of this compound: Slowly add this compound (1.1 to 2.2 equivalents, depending on the desired degree of ethylation) to the reaction mixture, maintaining the temperature with a cooling bath if necessary.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC.

-

Work-up: After completion, wash the reaction mixture with water or a dilute acid solution to remove any unreacted amine and base.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by distillation or column chromatography.

General Procedure for Ethylation of Thiols

-

Dissolution of Thiol: Dissolve the thiol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

-

Addition of Base: Add a base (1.1 equivalents), such as sodium hydroxide or sodium ethoxide, to generate the thiolate.

-

Addition of this compound: Slowly add this compound (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by TLC or GC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the thioether by distillation or column chromatography.

Impact on Cellular Signaling Pathways

As a potent alkylating agent, this compound is genotoxic and can ethylate DNA, primarily at the N7 position of guanine.[1][8][9] This DNA damage can trigger cellular stress responses and activate various signaling pathways. While the direct effects of this compound on many signaling pathways are not fully elucidated, its ability to induce cellular stress suggests potential modulation of pathways like the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are central to cell survival, proliferation, and apoptosis.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is activated in response to a wide range of cellular stresses.[15][16][17][18][19] DNA damage induced by this compound could lead to the activation of JNK and p38, which are often associated with pro-apoptotic signaling. Conversely, the ERK pathway is typically linked to cell survival and proliferation.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and is often activated to counteract apoptotic signals.[1][3][20][21] It is plausible that in response to the cellular damage caused by this compound, this pathway could be activated as a pro-survival mechanism.

The interplay between these pathways in response to this compound exposure is complex and likely cell-type dependent.

Experimental Workflow for Studying Protein Ethylation

Investigating the ethylation of proteins by this compound is crucial for understanding its biological effects. A general workflow for such studies typically involves cell treatment, protein extraction, and analysis by techniques like Western blotting or mass spectrometry.

Protocol for Western Blot Analysis of Ethylated Proteins

-

Sample Preparation: Prepare cell lysates from control and this compound-treated cells as described in the general workflow.[22][23][24][25][26]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22][23][25]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22][23][24][25][26]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22][23][24][25][26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ethylated amino acid of interest (e.g., anti-ethyl-lysine).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23][26]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[26]

Protocol for Mass Spectrometry Analysis of Ethylated Peptides

-

In-gel or In-solution Digestion: Excise protein bands of interest from an SDS-PAGE gel or use the entire protein lysate for in-solution digestion with a protease (e.g., trypsin).[11][12][17][27][28]

-

Peptide Extraction and Cleanup: Extract the resulting peptides and desalt them using a C18 column or other suitable method.[11][12][17][27]

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and localize the ethylation sites. The search parameters should include a variable modification corresponding to the mass of an ethyl group (+28.03 Da) on relevant amino acid residues.

Conclusion

This compound is a highly effective ethylating agent that reacts with a wide range of nucleophiles via an Sₙ2 mechanism. Its utility in organic synthesis is well-established, and this guide provides a foundational understanding of its reaction mechanisms and practical application. The genotoxicity of this compound, stemming from its ability to ethylate DNA, underscores the importance of understanding its biological consequences, including its potential to perturb critical cellular signaling pathways. The experimental workflows and protocols outlined herein provide a starting point for researchers to investigate the chemical and biological effects of this potent alkylating agent. As with any reactive chemical, proper safety precautions are paramount when handling this compound.

References

- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemical Modification of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. kesslerchemical.com [kesslerchemical.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. CN110642755A - Environment-friendly production process of this compound - Google Patents [patents.google.com]

- 7. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Genetic effects of dimethyl sulfate, this compound, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benchmarking of Two Peptide Clean-Up Protocols: SP2 and Ethyl Acetate Extraction for Sodium Dodecyl Sulfate or Polyethylene Glycol Removal from Plant Samples before LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. canada.ca [canada.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN104774162A - Method used for preparing this compound - Google Patents [patents.google.com]

- 16. N-actylcysteine inhibits diethyl phthalate-induced inflammation via JNK and STAT pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. markus-peschel.de [markus-peschel.de]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

- 24. origene.com [origene.com]

- 25. bio-rad.com [bio-rad.com]

- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 27. scispace.com [scispace.com]

- 28. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Diethyl Sulfate with Amine Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of diethyl sulfate with primary, secondary, and tertiary amine nucleophiles. This compound is a potent and versatile ethylating agent utilized in a multitude of organic syntheses, including the preparation of key intermediates in the pharmaceutical and dye industries. This document details the underlying reaction mechanisms, compares the relative reactivity of different amine classes, and provides detailed experimental protocols for the ethylation of representative amine substrates. Furthermore, it addresses the critical aspect of controlling the extent of ethylation, particularly in the context of primary amines where both mono- and di-ethylated products can be formed. Analytical techniques for monitoring these reactions and characterizing the products, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed.

Introduction

This compound ((C₂H₅)₂SO₄) is a colorless, oily liquid that serves as a powerful ethylating agent in organic synthesis.[1] Its utility stems from the electrophilic nature of the ethyl groups, which are readily transferred to a wide range of nucleophiles.[1] Among these, amines represent a crucial class of substrates, and their ethylation is a fundamental transformation in the synthesis of various fine chemicals, pharmaceuticals, and dyes.[2]

The reaction between this compound and an amine involves the nucleophilic attack of the amine's lone pair of electrons on one of the ethyl groups of this compound, displacing the ethyl sulfate anion as a leaving group. This guide will delve into the nuances of this reaction with primary, secondary, and tertiary amines, providing a comparative analysis of their reactivity and detailed procedural guidance for laboratory-scale synthesis.

Reaction Mechanisms and Reactivity

The ethylation of amines by this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic ethyl carbons of this compound.

Primary Amines

Primary amines (R-NH₂) can undergo sequential ethylation to form both secondary (R-NHEt) and tertiary (R-NEt₂) amines. The initial reaction forms the mono-ethylated product and ethyl sulfuric acid.

Reaction Scheme: R-NH₂ + (C₂H₅)₂SO₄ → R-N⁺H₂Et + C₂H₅SO₄⁻ R-N⁺H₂Et + R-NH₂ ⇌ R-NHEt + R-NH₃⁺

The resulting secondary amine can then react further with another molecule of this compound to yield the di-ethylated product.

Reaction Scheme: R-NHEt + (C₂H₅)₂SO₄ → R-N⁺HEt₂ + C₂H₅SO₄⁻

Controlling the degree of ethylation is a key challenge in the reaction with primary amines and is influenced by factors such as stoichiometry, reaction temperature, and the nature of the amine.

Secondary Amines

Secondary amines (R₂NH) react with this compound to form tertiary amines (R₂NEt).

Reaction Scheme: R₂NH + (C₂H₅)₂SO₄ → R₂N⁺HEt + C₂H₅SO₄⁻

Tertiary Amines

Tertiary amines (R₃N) react with this compound to form quaternary ammonium salts (R₃N⁺Et).[1]

Reaction Scheme: R₃N + (C₂H₅)₂SO₄ → R₃N⁺Et + C₂H₅SO₄⁻

Comparative Reactivity

In general, the nucleophilicity of amines follows the order: secondary > primary > tertiary in the gas phase. However, in solution, steric hindrance and solvation effects play a significant role. For the reaction with this compound, secondary amines are often more reactive than primary amines due to the electron-donating effect of the two alkyl groups, which increases the nucleophilicity of the nitrogen atom. Tertiary amines are generally the least reactive nucleophiles towards Sₙ2 reactions due to significant steric hindrance around the nitrogen atom, but they readily form quaternary ammonium salts.

Quantitative Data Summary

The following tables summarize the available quantitative data for the reaction of this compound with representative primary, secondary, and tertiary amines. It is important to note that direct comparative kinetic data under identical conditions is scarce in the literature. The presented data is compiled from various sources and should be interpreted with consideration of the differing reaction conditions.

Table 1: Ethylation of Aniline (Primary Amine) with this compound

| Molar Ratio (Aniline:DES) | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) | Reference |

| 1:1.1 | None | 100-110 | 1 | N-Ethylaniline | ~50-60 | [3] |

| 1:2.2 | None | 100-110 | 1 | N,N-Diethylaniline | ~80 | [4] |

Table 2: Ethylation of Diethylamine (Secondary Amine) with this compound

| Molar Ratio (DEA:DES) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 1:1 | Water | 70 | 1 | Triethylamine | Not specified | [5] |

Table 3: Ethylation of Triethylamine (Tertiary Amine) with this compound

| Molar Ratio (TEA:DES) | Solvent | Temperature (°C) | Reaction Time (min) | Product | Yield (%) | Reference |

| 1.2:1 | None | 65 | 30 (addition) + 30 (heating) | Tetraethylammonium ethyl sulfate | 97.1 | [6] |

| 1.2:1 | Water | 75 | 40 (addition) + 30 (heating) | Tetraethylammonium ethyl sulfate | 68.6 | [6] |

Experimental Protocols

Caution: this compound is a toxic and probable human carcinogen.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Ethylation of Aniline to N-Ethylaniline and N,N-Diethylaniline

This protocol describes the ethylation of aniline, a primary aromatic amine, which can lead to both mono- and di-ethylated products. The product distribution can be influenced by the stoichiometry of the reactants.

Materials:

-

Aniline

-

This compound

-

Sodium hydroxide solution (10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure for Mono-Ethylation (N-Ethylaniline):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline (1.0 mol).

-

Heat the aniline to 100-110 °C.

-

Slowly add this compound (1.1 mol) dropwise over a period of 1 hour while maintaining the temperature.

-

After the addition is complete, continue heating the mixture for an additional hour.

-

Cool the reaction mixture to room temperature and add 10% sodium hydroxide solution to neutralize the formed acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Procedure for Di-Ethylation (N,N-Diethylaniline):

-

Follow the same setup as for mono-ethylation.

-

To aniline (1.0 mol) at 100-110 °C, slowly add this compound (2.2 mol) dropwise over 1 hour.

-

Continue heating for an additional hour after the addition is complete.

-

Work-up the reaction as described for the mono-ethylation procedure.

-

Purify the crude N,N-diethylaniline by vacuum distillation.[4]

Ethylation of Triethylamine to Tetraethylammonium Ethyl Sulfate

This protocol details the synthesis of a quaternary ammonium salt from a tertiary amine.

Materials:

-

Triethylamine

-

This compound

-

Water (optional, for aqueous synthesis)

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Heating/cooling bath

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, place triethylamine (1.2 mol). For the aqueous procedure, dissolve the triethylamine in water.[6]

-

Maintain the reaction temperature at 65 °C (for the anhydrous reaction) or 75 °C (for the aqueous reaction).[6]

-

Slowly add this compound (1.0 mol) dropwise over a period of 30-40 minutes while stirring.[6]

-

After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 30 minutes.[6]

-

For the aqueous procedure, the excess triethylamine can be removed by distillation as an azeotrope with water.[6]

-

The resulting product is tetraethylammonium ethyl sulfate.

Product Analysis and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the products of amine ethylation reactions. It allows for the quantification of reactants and products, enabling the determination of reaction conversion and product selectivity.

General GC-MS Protocol for Aniline Ethylation Products:

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected products (e.g., m/z 50-300).

-

-

Data Analysis: Identify the peaks corresponding to aniline, N-ethylaniline, and N,N-diethylaniline by comparing their mass spectra with library data or known standards. Quantify the components by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the ethylated amine products.

¹H NMR Spectral Data:

-

N-Ethylaniline: ¹H NMR (CDCl₃, 90 MHz): δ 7.15 (m, 2H, Ar-H), 6.65 (m, 3H, Ar-H), 3.6 (br s, 1H, NH), 3.15 (q, J=7.1 Hz, 2H, CH₂), 1.25 (t, J=7.1 Hz, 3H, CH₃).[7]

-

N,N-Diethylaniline: ¹H NMR (CDCl₃, 90 MHz): δ 7.2 (m, 2H, Ar-H), 6.6 (m, 3H, Ar-H), 3.35 (q, J=7.1 Hz, 4H, 2xCH₂), 1.15 (t, J=7.1 Hz, 6H, 2xCH₃).[6][8]

-

Tetraethylammonium cation: The ¹H NMR spectrum typically shows a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) of the ethyl groups.

¹³C NMR Spectral Data:

-

N,N-Diethylaniline: ¹³C NMR (CDCl₃, 15.09 MHz): δ 147.8, 129.3, 115.9, 112.0, 44.3, 12.6.[9]

Signaling Pathways and Experimental Workflows

While the reaction of this compound with amines is a direct chemical transformation and not typically part of a biological signaling pathway, the workflow for a typical synthesis and analysis can be visualized.

General Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. N,N-Diethylaniline(91-66-7) 1H NMR spectrum [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Diethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Hydrolysis Rate and Byproducts of Diethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of diethyl sulfate, a potent ethylating agent with significant implications in industrial chemistry and as a potential genotoxic impurity in pharmaceuticals. Understanding its stability and degradation pathways in aqueous environments is critical for safety, process optimization, and risk assessment. This document details the kinetics of this compound hydrolysis, its byproducts, and the analytical methodologies for their quantification. Furthermore, it delves into the mechanism of its genotoxicity, offering insights relevant to drug development and toxicology.

Hydrolysis of this compound: Rate and Influencing Factors

This compound undergoes hydrolysis in aqueous solutions, breaking down into less reactive and more polar compounds. The reaction proceeds via a nucleophilic substitution mechanism, where water acts as the nucleophile.

Reaction Pathway and Byproducts

The hydrolysis of this compound is a two-step process. In the first step, one ethyl group is displaced to form monoethyl sulfate (also known as ethyl hydrogen sulfate) and ethanol.[1][2][3] Subsequently, under certain conditions, monoethyl sulfate can further hydrolyze to sulfuric acid and another molecule of ethanol.

Primary Hydrolysis Reaction: (C₂H₅)₂SO₄ + H₂O → C₂H₅HSO₄ + C₂H₅OH this compound + Water → Monoethyl Sulfate + Ethanol

Secondary Hydrolysis Reaction: C₂H₅HSO₄ + H₂O → H₂SO₄ + C₂H₅OH Monoethyl Sulfate + Water → Sulfuric Acid + Ethanol

The primary byproducts of this compound hydrolysis are monoethyl sulfate and ethanol .[1][2][3]

Hydrolysis Rate Data

| Parameter | Value / Trend | Reference(s) |

| Hydrolysis Rate at 25°C | Hydrolyzes at a rate of approximately 0.05% per hour in water. | [1] |

| Hydrolysis Half-life | 1.7 hours at 25°C and pH 7. | [2] |

| Effect of Temperature | The hydrolysis rate increases significantly with temperature. The reaction is described as rapid at temperatures above 50°C.[1] In industrial processes, hydrolysis is often carried out at 80-90°C with residence times of 10 to 30 minutes to ensure complete degradation.[4] A study on the hydrolysis of dimethyl and this compound provided kinetic data over a range of temperatures, indicating a clear temperature dependence.[5] | [1][4][5] |

| Effect of pH | The hydrolysis of this compound is catalyzed by both acidic and alkaline conditions.[2] The rate is accelerated in the presence of acidic water and reacts rapidly with aqueous alkali.[1] | [1][2] |

Experimental Protocols

This section provides detailed methodologies for studying the hydrolysis of this compound and quantifying its byproducts.

Experimental Workflow for Hydrolysis Kinetics Study

The following workflow outlines the steps for conducting a kinetic study of this compound hydrolysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for the quantification of volatile this compound in aqueous samples.

Sample Preparation:

-

To a 2 mL autosampler vial, add 1 mL of the quenched reaction aliquot.

-

Add 500 µL of a suitable organic extraction solvent (e.g., dichloromethane or methyl tert-butyl ether).

-

Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties and retention time).

-

Cap the vial and vortex vigorously for 1 minute to extract the this compound into the organic layer.

-

Allow the layers to separate (centrifugation can be used to expedite this process).

-

Carefully transfer the organic (bottom) layer to a new autosampler vial for analysis.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.[6]

-

Mass Spectrometer: Agilent 5975C or equivalent.[6]

-

Column: Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

-

Carrier Gas: Helium.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 25°C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 154, 125, 97).

Data Analysis:

-

Generate a calibration curve using standards of known this compound concentrations.

-

Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Monoethyl Sulfate by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: This method is suitable for the quantification of the non-volatile and polar byproduct, monoethyl sulfate.

Sample Preparation:

-

Take 100 µL of the quenched reaction aliquot.

-

Dilute with 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

Instrumentation and Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: A reverse-phase C18 column suitable for polar compounds (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI), negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 125 (for [M-H]⁻ of monoethyl sulfate).

-

Product Ion (Q3): m/z 97 (for [HSO₄]⁻).

-

Data Analysis:

-

Construct a calibration curve using monoethyl sulfate standards.

-

Quantify monoethyl sulfate in the samples based on the peak area from the MRM transition.

Genotoxicity and Associated Signaling Pathway

This compound is a known genotoxic agent, classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[7] Its toxicity stems from its ability to act as a potent alkylating agent, transferring an ethyl group to nucleophilic sites on DNA.[1][7][8]

Mechanism of Genotoxicity

The primary mechanism of this compound's genotoxicity is the ethylation of DNA bases.[1] This can occur through both Sₙ1 and Sₙ2 reaction mechanisms, leading to the formation of various DNA adducts, including at oxygen and nitrogen sites.[9] A significant adduct formed is at the O⁶-position of guanine, which can lead to mispairing during DNA replication (G:C to A:T transitions) and is a critical mutagenic event.[9] Ethylation at other sites, such as the N⁷-position of guanine, can destabilize the glycosidic bond, leading to depurination and the formation of apurinic/apyrimidinic (AP) sites.[10] These DNA lesions, if not properly repaired, can result in mutations, chromosomal aberrations, and ultimately, carcinogenesis.[1][8][9]

DNA Damage Response Signaling Pathway

The presence of this compound-induced DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway aims to arrest the cell cycle to allow time for DNA repair or, if the damage is too severe, to induce apoptosis.

As depicted in the diagram, DNA damage caused by this compound is recognized by sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These sensors then phosphorylate and activate downstream transducer kinases, primarily Chk1 and Chk2.[11] Chk1 and Chk2, in turn, phosphorylate a key tumor suppressor protein, p53.[11][12] Phosphorylation stabilizes p53 by preventing its degradation. Activated p53 then acts as a transcription factor, inducing the expression of genes that lead to cell cycle arrest, providing time for the cell to repair the damaged DNA through pathways like Base Excision Repair (BER) or direct reversal by enzymes such as O⁶-alkylguanine-DNA alkyltransferase (AGT).[13] If the DNA damage is irreparable, p53 can trigger apoptosis (programmed cell death), eliminating the potentially cancerous cell.

References

- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US2474569A - Dilution and hydrolysis of this compound solutions - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. [Optimization of the method for the determination of this compound at workplaces] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]